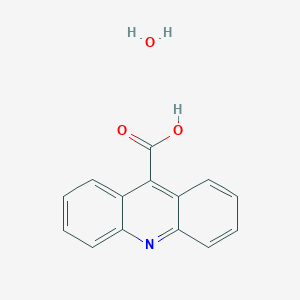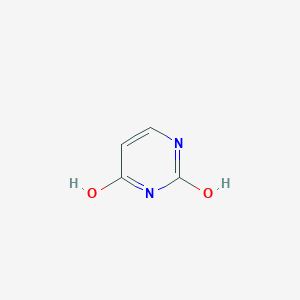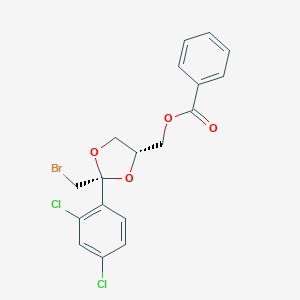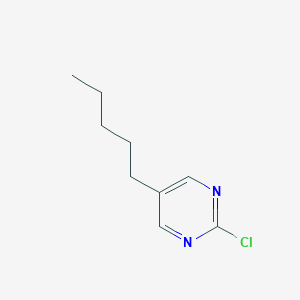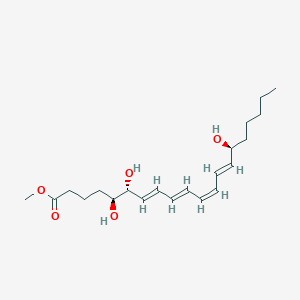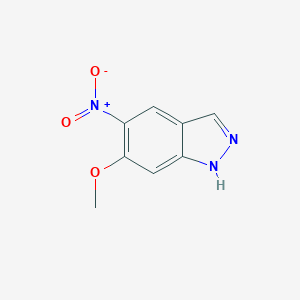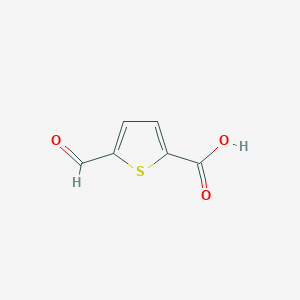
5-甲酰-2-噻吩羧酸
描述
5-Formyl-2-thiophenecarboxylic acid is a key precursor in the synthesis of various thiophene derivatives. It serves as an intermediate for the functionalization and subsequent transformation into a range of compounds with potential biological activities and applications in material science.
Synthesis Analysis
The synthesis of 5-formyl-2-thiophenecarboxylic acid derivatives has been explored through different methods. One approach involves the sequential functionalization of this compound to produce carboxylic acid esters, which are then converted into the desired acids by basic cleavage . Another method includes the reaction of thiophenes with a reagent system consisting of carbon tetrachloride and alcohol in the presence of catalysts like vanadium, iron, and molybdenum, leading to the formation of 2-thiophenecarboxylic acid esters .
Molecular Structure Analysis
The molecular structure of 5-formyl-2-thiophenecarboxylic acid and its derivatives is characterized by the presence of a thiophene ring, which is a five-membered sulfur-containing heterocycle. This structure is pivotal for the compound's reactivity and the subsequent synthesis of various heteroaryl thiophene derivatives.
Chemical Reactions Analysis
5-Formyl-2-thiophenecarboxylic acid undergoes various chemical reactions, including Suzuki cross-coupling reactions. For instance, 5-bromothiophene-2-carboxylic acid, a related compound, has been used to synthesize thiophene-based derivatives through Suzuki cross-coupling with different arylboronic acids . Additionally, the transformation of 5-formyl-2-thiopheneboronic acid to 5-arylthiophene-2-carboxaldehydes via C-C couplings has been achieved, although with some challenges related to the instability of the boronic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-formyl-2-thiophenecarboxylic acid derivatives are influenced by the thiophene core and the substituents attached to it. These properties are crucial for the compound's reactivity and the biological activity of its derivatives. For example, the spasmolytic activity of thiophene-based derivatives synthesized from 5-bromothiophene-2-carboxylic acid has been evaluated, with some compounds showing promising effects . The electronic properties of these compounds have also been studied using density functional theory (DFT) calculations, providing insights into their reactivity and stability .
科学研究应用
复杂结构的合成
5-甲酰-2-噻吩羧酸特别用作各种复杂结构合成中的构建模块。Hergert 等人 (2018) 的一项研究描述了其在制备 1,3-二氧戊环保护的 5-芳基噻吩-2-甲醛中的用途,利用一锅硼化-氯化铜(I) 共催化的 Suzuki-Miyaura 偶联反应。该方法通过消除硼酸物种的酸性释放步骤提高了产率和纯度,展示了该化合物在形成对官能团具有高度耐受性的多种结构中的效用 (Hergert 等人,2018).
新型噻吩衍生物的开发
Goddard (1991) 报告了带有烷基和芳基取代的恶唑和恶二唑环的新型噻吩-2-羧酸的合成。该合成以 5-甲酰-2-噻吩羧酸为起始原料,展示了其在创造具有在各个领域潜在应用的新化学实体中的作用 (Goddard,1991).
非线性光学材料
Herbivo 等人 (2010) 使用 5-甲酰噻吩合成了二氰基乙烯基取代的化合物,突出了 5-甲酰-2-噻吩羧酸在开发具有优异热稳定性的非线性光学材料中的作用,这些材料可能在光电应用中很有用 (Herbivo 等人,2010).
质谱分析
Fisichella 等人 (1982) 讨论了各种取代的噻吩-2-羧酸的质谱,包括 5-甲酰-2-噻吩羧酸。本研究提供了对噻吩衍生物的碎裂模式和结构分析的宝贵见解,这对于了解其化学行为至关重要 (Fisichella 等人,1982).
酶促氧化研究
Zhang 等人 (2019) 探索了 5-羟甲基糠醛的酶促氧化为 5-甲酰-2-呋喃羧酸,展示了该化合物在绿色生产方法和在合成和药物开发中的应用潜力 (Zhang 等人,2019).
热化学性质
Silva 和 Santos (2008) 研究了噻吩羧酸衍生物的热化学性质,包括 5-甲酰-2-噻吩羧酸。了解这些性质对于它们在各种工业和化学过程中的应用至关重要 (Silva 和 Santos,2008).
安全和危害
属性
IUPAC Name |
5-formylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O3S/c7-3-4-1-2-5(10-4)6(8)9/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEAMMGYJFFXKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355995 | |
| Record name | 5-Formyl-2-thiophenecarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-2-thiophenecarboxylic Acid | |
CAS RN |
4565-31-5 | |
| Record name | 5-Formyl-2-thiophenecarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-FORMYL-2-THIOPHENECARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

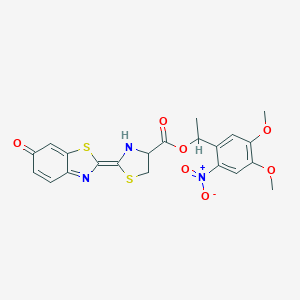

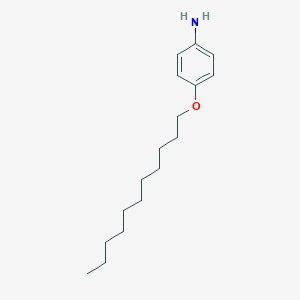
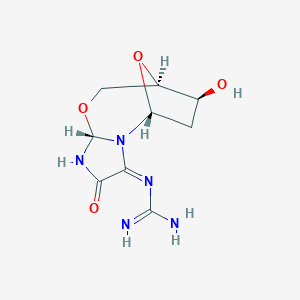
![1H-Imidazo[4,5-f]quinoline](/img/structure/B121886.png)
